molecular formula C10H20N2O4 B14699968 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate CAS No. 25462-43-5

1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate

Cat. No.: B14699968
CAS No.: 25462-43-5
M. Wt: 232.28 g/mol
InChI Key: IOWQDCBHHGWKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone with isobutyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate typically involves the reaction of 2-isobutyl-2-methyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted propanediol compounds .

Scientific Research Applications

1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets in the body. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The compound acts on the central nervous system, modulating neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to produce muscle relaxation and sedation with minimal side effects makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

25462-43-5

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] carbamate

InChI

InChI=1S/C10H20N2O4/c1-7(2)4-10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14)

InChI Key

IOWQDCBHHGWKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.